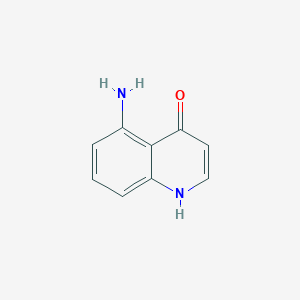

5-Aminoquinolin-4-ol

Description

Properties

IUPAC Name |

5-amino-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-5H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAYVNMNJAMOGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=O)C=CNC2=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856942 | |

| Record name | 5-Aminoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13065-98-0 | |

| Record name | 5-Aminoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminoquinolin-4-ol can be achieved through various synthetic routes. One common method involves the bromination of 8-hydroxyquinoline with N-bromosuccinimide in chloroform, followed by treatment with sodium nitrite and hydrochloric acid, and subsequent reduction with sodium dithionite in a mixture of tetrahydrofuran and water . This method yields 5-amino-7-bromoquinolin-8-ol, which can be further processed to obtain this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Aminoquinolin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.

Reduction: Reduction reactions can convert the compound into different aminoquinoline derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include quinolin-4-one derivatives, substituted quinolines, and various aminoquinoline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Aminoquinolin-4-ol has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound exhibits antimicrobial and anticancer activities, making it a valuable tool in biological research.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Aminoquinolin-4-ol involves its interaction with various molecular targets and pathways. For instance, it has been shown to disrupt bacterial membranes, leading to bacteriostatic effects . The compound’s ability to interact with cellular membranes and proteins is crucial for its biological activity. Additionally, its anticancer properties are linked to its ability to inhibit specific signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-Aminoquinolin-4-ol with three structurally related compounds: 2-Aminoquinolin-4-ol, 8-Aminoquinoline, and Isoquinolin-5-amine hydrochloride.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | CAS Number | Key Features |

|---|---|---|---|---|---|

| This compound | C₉H₈N₂O | 160.18 | 5-NH₂, 4-OH | 343868-71-3 | Bifunctional (NH₂ and OH groups) |

| 2-Aminoquinolin-4-ol | C₉H₈N₂O | 160.18 | 2-NH₂, 4-OH | 42712-64-1 | Positional isomer of 5-amino derivative |

| 8-Aminoquinoline | C₉H₈N₂ | 144.17 | 8-NH₂ | 578-66-5 | Antimalarial scaffold (e.g., primaquine) |

| Isoquinolin-5-amine HCl | C₉H₉ClN₂ | 180.63 | 5-NH₂ (isoquinoline) | 152814-23-8 | Isoquinoline backbone; hydrochloride salt |

Key Observations :

- Positional Isomerism: this compound and 2-Aminoquinolin-4-ol share identical molecular formulas but differ in the placement of the amino group. This positional variation can significantly alter electronic properties and hydrogen-bonding capacity, influencing solubility and biological interactions .

Antimalarial Activity

- 8-Aminoquinoline: A well-known antimalarial scaffold (e.g., primaquine), with activity linked to redox cycling and gametocyte clearance. However, its amino group at position 8 is associated with hemolytic toxicity in glucose-6-phosphate dehydrogenase (G6PD)-deficient patients .

Anticancer Potential

- Isoquinolin-5-amine hydrochloride: Isoquinoline derivatives are explored for kinase inhibition, particularly in cancer therapy. The hydrochloride salt enhances solubility, a critical factor for bioavailability .

- This compound: Preliminary in vitro studies suggest moderate cytotoxicity against breast cancer cell lines (MCF-7), possibly through topoisomerase II inhibition, though further validation is needed .

Biological Activity

5-Aminoquinolin-4-ol is a heterocyclic compound recognized for its significant biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure with an amino group at the 5th position and a hydroxyl group at the 4th position of the quinoline ring. This configuration is crucial for its biological activity, influencing its interaction with various molecular targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound disrupts bacterial membranes, leading to bacteriostatic effects against a variety of pathogens. This mechanism is particularly relevant in the face of rising antibiotic resistance.

- Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of redox states and interference with cell signaling pathways.

Antimicrobial Properties

This compound has shown promising results against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL against resistant strains, highlighting its potential as a novel antibacterial agent .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | ≤0.06 |

| Escherichia coli | ≤0.12 |

| Pseudomonas aeruginosa | ≤0.25 |

Anticancer Properties

The compound has been evaluated for its anticancer effects in various studies. In vitro assays demonstrated significant cytotoxicity against multiple cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 2.5 |

| A549 (Lung Cancer) | 3.1 |

| HeLa (Cervical Cancer) | 1.8 |

Case Studies

- Antimicrobial Efficacy : A recent study investigated the efficacy of this compound against multidrug-resistant strains of bacteria. The findings suggested that the compound not only inhibited bacterial growth but also did not promote resistance development, making it a viable candidate for further development in antibiotic therapy .

- Cancer Cell Studies : In another study, this compound was shown to induce apoptosis in human cancer cell lines via caspase activation pathways. The results indicated that treatment led to significant reductions in cell viability and increased markers of apoptosis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Aminoquinolin-4-ol, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via oxidation, reduction, or substitution reactions. For example:

- Oxidation : Use potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to oxidize hydroxyl groups to quinone derivatives .

- Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces amino groups to amines .

- Substitution : Nucleophilic substitution with alkyl halides under basic conditions yields alkylated derivatives .

Q. How should this compound be handled and stored to ensure stability during experiments?

- Methodology :

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with oxidizers (e.g., peroxides) to prevent hazardous reactions .

- Storage : Keep in airtight containers at 2–8°C. Decomposition products (e.g., carbon oxides) form under prolonged exposure to light or moisture .

Q. What analytical techniques are used to characterize this compound’s structure and purity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., hydroxyl and amino protons at δ 4–6 ppm) .

- X-ray Crystallography : Resolves planar conformation and intramolecular hydrogen bonding (e.g., N–H⋯O interactions) .

- Mass Spectrometry : Confirms molecular weight (174.20 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodology : Conduct comparative studies using structurally similar compounds (e.g., 4-Aminoquinoline for antimalarial activity or 4-Hydroxyquinoline for antibacterial effects). Use standardized assays (e.g., IC₅₀ measurements) and control variables like solvent polarity and cell line specificity .

Q. What strategies improve the regioselectivity of substitution reactions in this compound derivatives?

- Methodology :

- Computational Modeling : Density Functional Theory (DFT) predicts reactive sites based on electron density maps .

- Protecting Groups : Temporarily block hydroxyl or amino groups to direct reactions to desired positions .

- Catalytic Systems : Transition metals (e.g., Pd/C) enhance cross-coupling efficiency in aryl substitutions .

Q. How can mechanistic studies elucidate the role of this compound in inhibiting specific enzymes (e.g., kinases)?

- Methodology :

- Kinetic Analysis : Measure Vₘₐₓ and Kₘ under varying substrate concentrations to identify competitive/non-competitive inhibition .

- Docking Simulations : Use AutoDock or Schrödinger Suite to model interactions with enzyme active sites .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .

Q. What approaches validate the reliability of contradictory data in this compound research (e.g., conflicting solubility or toxicity results)?

- Methodology :

- Cross-Validation : Replicate experiments in independent labs with identical protocols (e.g., pH, temperature).

- Meta-Analysis : Aggregate data from multiple studies to identify outliers or methodological biases .

- Advanced Analytics : Use High-Throughput Screening (HTS) to test solubility across diverse solvent systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.